

Theoretical Modeling of Diethylamine Phosphate's Molecular Structure: A Technical Guide

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Compound of Interest

Compound Name: *Diethylamine phosphate*

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Abstract

Diethylamine phosphate, a salt formed from the weak base diethylamine and phosphoric acid, holds interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, stability, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the molecular structure of **diethylamine phosphate**. It details the application of quantum chemical calculations and molecular dynamics simulations to elucidate its geometric parameters, vibrational frequencies, and interaction energies. This document serves as a practical protocol for researchers initiating computational studies on this and similar amine phosphate salts.

Introduction

The study of amine phosphate salts is fundamental to understanding a wide range of chemical and biological processes, from their role as buffers to their involvement in proton transfer reactions.^{[1][2]} **Diethylamine phosphate**, with the chemical formula $(\text{CH}_3\text{CH}_2)_2\text{NH}_2^+\cdot\text{H}_2\text{PO}_4^-$, is a representative example of such a salt. Its molecular properties are governed by the interplay of the diethylammonium cation and the dihydrogen phosphate anion, involving ionic bonding, hydrogen bonding, and van der Waals interactions.

Theoretical modeling provides a powerful lens through which to investigate these properties at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone. This guide outlines the state-of-the-art computational techniques used to model the molecular structure and dynamics of **diethylamine phosphate**.

Theoretical Approaches to Modeling Diethylamine Phosphate

The theoretical investigation of **diethylamine phosphate**'s molecular structure primarily involves two complementary computational chemistry techniques: Quantum Chemical Calculations and Molecular Dynamics Simulations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and vibrational properties of a molecule.^{[3][4][5][6]} These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing a static picture of the molecule's most stable conformation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the molecular system.^{[7][8][9][10]} By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the temporal evolution of atomic positions, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment (e.g., solvent).

Methodologies and Protocols

This section details the typical experimental protocols for conducting theoretical modeling studies on **diethylamine phosphate**.

Quantum Chemical Calculations Protocol

A standard workflow for performing quantum chemical calculations on **diethylamine phosphate** is as follows:

- Initial Structure Generation: The initial 3D structures of the diethylammonium cation and the dihydrogen phosphate anion are constructed separately.
- Geometry Optimization: The individual ions and the ion pair are optimized to find their minimum energy structures.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- Energy Calculations: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
- Analysis of Results: The optimized geometries (bond lengths, angles), vibrational frequencies, and electronic properties (e.g., Mulliken charges, molecular orbitals) are analyzed.

Table 1: Recommended Quantum Chemical Calculation Parameters

Parameter	Recommended Setting	Rationale
Method	Density Functional Theory (DFT)	Provides a good balance between accuracy and computational cost for systems of this size.
Functional	B3LYP or ω B97X-D	B3LYP is a widely used and well-benchmarked hybrid functional. ω B97X-D includes empirical dispersion corrections, which are important for accurately describing non-covalent interactions like hydrogen bonding. [4]
Basis Set	6-311++G(d,p)	A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This provides a flexible description of the electron density, which is crucial for describing anions and hydrogen bonding. [3]
Solvation Model	Polarizable Continuum Model (PCM)	To account for the bulk effects of a solvent (e.g., water), a continuum solvation model can be employed to provide a more realistic representation of the molecule in solution. [11]
Software	Gaussian, ORCA, Q-Chem, etc.	Standard quantum chemistry software packages.

Molecular Dynamics Simulations Protocol

A typical workflow for MD simulations of **diethylamine phosphate** in an aqueous solution is as follows:

- System Setup: A simulation box is created containing one or more **diethylamine phosphate** ion pairs and a large number of solvent molecules (e.g., water).
- Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.
- Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.
- Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
- Production Run: Once equilibrated, the production simulation is run for a sufficient length of time to sample the desired molecular motions and interactions.
- Trajectory Analysis: The saved trajectory of atomic coordinates is analyzed to calculate various properties of interest, such as radial distribution functions (RDFs), hydrogen bond lifetimes, and diffusion coefficients.

Table 2: Recommended Molecular Dynamics Simulation Parameters

Parameter	Recommended Setting	Rationale
Force Field	AMBER, CHARMM, or OPLS-AA	Well-established and widely used force fields for biomolecular and organic systems. Parameters for the ions may need to be generated or validated.
Water Model	TIP3P or SPC/E	Common and computationally efficient explicit water models.
Ensemble	NPT (Isothermal-isobaric)	Simulates constant temperature and pressure, which is representative of many experimental conditions.
Temperature	298.15 K (25 °C)	Standard ambient temperature.
Pressure	1 atm	Standard atmospheric pressure.
Time Step	2 fs	A standard time step for simulations with rigid water models and constrained hydrogen bonds.
Simulation Time	100 ns or longer	The length of the simulation will depend on the specific properties being investigated. Longer simulations are required to sample slower processes.
Software	GROMACS, AMBER, NAMD, etc.	Widely used software packages for performing molecular dynamics simulations.

Predicted Molecular Properties

Based on the theoretical methods described above and data from similar systems, we can predict the key molecular properties of **diethylamine phosphate**.

Geometric Parameters

Quantum chemical calculations are expected to provide precise values for bond lengths, bond angles, and dihedral angles.

Table 3: Predicted Geometric Parameters of **Diethylamine Phosphate** (Gas Phase, DFT B3LYP/6-311++G(d,p))

Parameter	Diethylammonium Cation	Predicted Value	Dihydrogen Phosphate Anion	Predicted Value
Bond Lengths (Å)	N-H	~1.03	P-OH	~1.58
N-C	~1.48	P=O	~1.49	
C-C	~1.53	O-H	~0.97	
C-H	~1.09			
Bond Angles (°)	H-N-H	~109	O-P-O	~109-115
C-N-C	~112	P-O-H	~109	
N-C-C	~110			

Note: These are representative values and will be refined by actual calculations.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in spectral assignment. Key predicted vibrational modes are listed below.

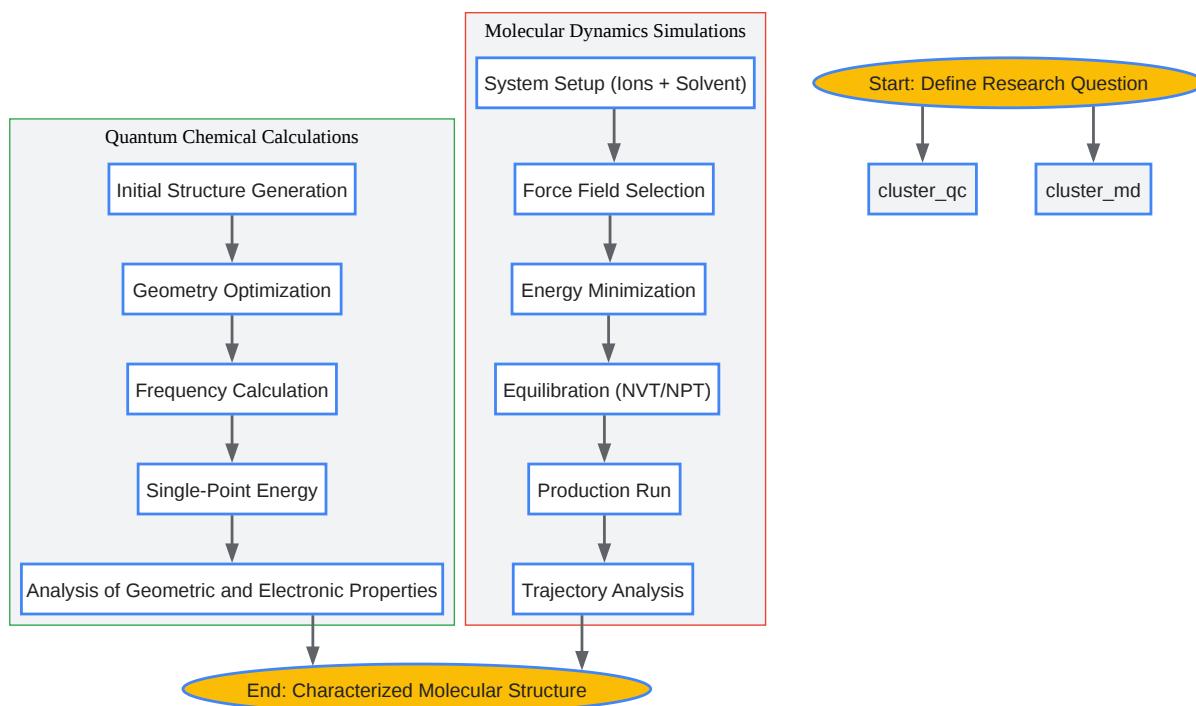
Table 4: Predicted Key Vibrational Frequencies of **Diethylamine Phosphate** (cm⁻¹)

Functional Group	Vibrational Mode	Predicted Frequency Range
N-H (Ammonium)	Stretching	3200 - 3400
Bending	1500 - 1650	
C-H (Ethyl)	Stretching	2850 - 3000
Bending	1350 - 1470	
P=O	Stretching	1200 - 1300
P-OH	Stretching	900 - 1100
O-H	Stretching	3400 - 3600
Bending	1600 - 1700	

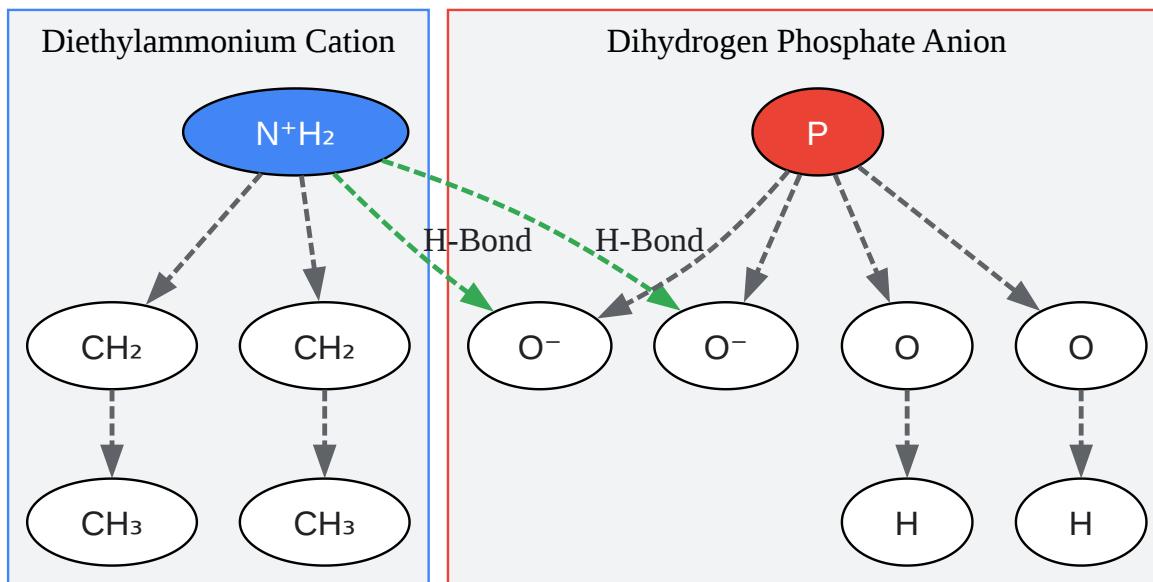
Note: These are approximate ranges and are sensitive to the level of theory and hydrogen bonding interactions.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations of Theoretical Workflows and Molecular Interactions

Graphviz diagrams are provided to illustrate the logical flow of the theoretical modeling process and the key interactions within the **diethylamine phosphate** system.

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Caption: Computational workflow for theoretical modeling.



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Caption: Key intermolecular interactions in **diethylamine phosphate**.

Conclusion

The theoretical modeling of **diethylamine phosphate**'s molecular structure through a combination of quantum chemical calculations and molecular dynamics simulations offers a robust framework for understanding its intrinsic properties and behavior in solution. This guide provides a detailed set of protocols and expected outcomes to facilitate such computational investigations. The insights gained from these theoretical studies are invaluable for applications in materials science, pharmacology, and fundamental chemistry, enabling the rational design and manipulation of systems involving amine phosphate interactions.

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- To cite this document: BenchChem. [Theoretical Modeling of Diethylamine Phosphate's Molecular Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118757#theoretical-modeling-of-diethylamine-phosphate-s-molecular-structure>]

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